BenchChemオンラインストアへようこそ!

Dehydroevodiamine

Blood-Brain Barrier Pharmacokinetics Neuropharmacology

Dehydroevodiamine (DHED) is a planar quinazolinium alkaloid from Evodia rutaecarpa—structurally and functionally distinct from evodiamine (EVO) and rutaecarpine (RUT). Its near-planar conformation (3.71° dihedral angle vs. 82.34° for EVO) yields ~10-fold higher Caco-2 permeability (Papp ~10⁻⁵ cm/s) and 6.44-fold greater brain concentration at equivalent dosing. Select DHED for CNS programs requiring validated BBB penetration and acetylcholinesterase inhibition. For vascular studies, DHED acts via direct α₁-adrenoceptor blockade (Ki=3.57 µM) with only 10% endothelium dependence—unlike RUT (100% endothelium-dependent). Specify CAS 67909-49-3 (free base) for dissolution-limited applications or CAS 75853-60-0 (HCl) for stability.

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
CAS No. 67909-49-3
Cat. No. B150072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroevodiamine
CAS67909-49-3
Synonymsdehydroevodiamine
dehydroevodiamine chloride
Molecular FormulaC19H15N3O
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3
InChIInChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3
InChIKeyVXHNSVKJHXSKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroevodiamine (CAS: 67909-49-3) – Product Overview and Comparator Baseline for Scientific Procurement


Dehydroevodiamine (DHED) is an indoloquinazoline alkaloid primarily isolated from the fruits of Evodia rutaecarpa (Wu-Zhu-Yu), a traditional Chinese medicinal plant [1]. It belongs to a structurally related class of bioactive compounds that includes evodiamine (EVO) and rutaecarpine (RUT) [2]. Despite sharing the same parent nucleus, DHED possesses a planar stereo-structure with a dihedral angle of 3.71°—in stark contrast to evodiamine's 82.34°—which fundamentally alters its physicochemical and pharmacokinetic properties relative to its closest analogs [3]. This compound has been investigated extensively as an experimental therapeutic candidate for Alzheimer's disease, with documented acetylcholinesterase inhibitory activity, blood-brain barrier penetrability, and cardiovascular effects that distinguish it from other members of the Evodia alkaloid family [4].

Dehydroevodiamine: Why Class-Based Substitution with Evodiamine or Rutaecarpine Is Scientifically Unjustified


The three major alkaloids from Evodia rutaecarpa—dehydroevodiamine (DHED), evodiamine (EVO), and rutaecarpine (RUT)—cannot be substituted for one another despite their shared botanical origin and structural nucleus [1]. Critically, DHED exists as a planar quinazolinium salt, whereas EVO adopts a non-planar, folded conformation due to an 82.34° dihedral angle at the indole-quinazoline junction [2]. This stereoelectronic distinction translates into a ~10-fold higher apparent permeability coefficient (Papp) for DHED (10⁻⁵ cm/s) versus EVO (10⁻⁶ cm/s) in Caco-2 monolayer assays, and a 6.44-fold greater brain concentration at equivalent dosing [2]. Furthermore, the vasodilatory mechanism differs substantially: RUT produces fully endothelium-dependent relaxation (100%), whereas DHED exhibits only 10% endothelium-dependence and instead acts through direct α₁-adrenoceptor blockade (Ki = 3.57 µM) and potassium channel modulation [3]. These quantitative mechanistic divergences preclude functional interchangeability in any research or development context.

Dehydroevodiamine – Quantitative Differentiator Evidence: Direct Comparator Data for Informed Scientific Selection


Brain Penetration Superiority: 6.44-Fold Higher Brain Concentration Than Evodiamine

In a direct head-to-head tissue distribution study in mice following intravenous administration at 5 mg/kg, dehydroevodiamine achieved a brain concentration 6.44 times higher than that of evodiamine [1]. This difference is structurally driven: dehydroevodiamine has a planar conformation with a dihedral angle of 3.71°, whereas evodiamine is severely twisted with an 82.34° dihedral angle, substantially impeding its passive diffusion across phospholipid bilayers [1]. In vitro Caco-2 monolayer transport assays corroborated this finding, with dehydroevodiamine exhibiting an apparent permeability coefficient (Papp) of 10⁻⁵ cm/s compared to evodiamine's 10⁻⁶ cm/s—a full order of magnitude difference [1].

Blood-Brain Barrier Pharmacokinetics Neuropharmacology

AChE Inhibition: Dehydroevodiamine Exhibits More Potent In Vivo Antiamnesic Effect Than FDA-Approved Comparator Tacrine

Dehydroevodiamine inhibits acetylcholinesterase (AChE) in a dose-dependent, non-competitive manner with an IC₅₀ of 37.8 µM [1]. While its IC₅₀ is less potent than tacrine (IC₅₀ = 0.4 µM) in isolated enzyme assays , dehydroevodiamine paradoxically produced a more potent antiamnesic effect than tacrine in a scopolamine-induced memory impairment model in rats at a single oral dose of 6.25 mg/kg [1]. This apparent disconnect between enzymatic IC₅₀ and in vivo efficacy is attributed to dehydroevodiamine's combined mechanism of AChE inhibition plus its documented enhancement of cerebral blood flow [1].

Acetylcholinesterase Alzheimer's Disease Cognitive Enhancement

Vasodilatory Mechanism Differentiation: Only 10% Endothelium-Dependent vs. Rutaecarpine's 100%

In a comparative study of the three quinazoline alkaloids from Evodia rutaecarpa on rat aortic smooth muscle, dehydroevodiamine, evodiamine, and rutaecarpine produced vasodilatory effects of equal potency [1]. However, the underlying mechanisms differed markedly: rutaecarpine produced a fully nitric oxide-dependent, 100% endothelium-dependent vasodilatation, whereas dehydroevodiamine exhibited only 10% endothelium-dependence [1]. Instead, dehydroevodiamine acts through α₁-adrenoceptor blockade with a Ki of 3.57 µM (determined via prazosin competition binding assay) and potassium channel activation [2]. Its vasorelaxant pA₂ value against phenylephrine-induced contraction was 6.15 [2].

Vascular Pharmacology Endothelium α₁-Adrenoceptor

Cardiovascular Chronotropic Effect Divergence: Dehydroevodiamine Produces Bradycardia While Evodiamine Produces Tachycardia

In a direct comparative study using spontaneously hypertensive rats (SHR) and normotensive WKY rats, dehydroevodiamine, evodiamine, and rutaecarpine produced qualitatively distinct cardiovascular profiles [1]. Dehydroevodiamine (2.5-20 mg/kg i.p.) decreased blood pressure and produced bradycardia (decreased heart rate) in SHR, but had no effect on WKY rats [1]. In contrast, evodiamine (2.5-2 mg/kg i.p.) decreased blood pressure but increased heart rate (tachycardia) in SHR, with no effect on WKY rats [1]. Rutaecarpine (2.5-20 mg/kg i.p.) had no effect on SHR but increased blood pressure in WKY rats [1]. In isolated atrial preparations, dehydroevodiamine (10⁻⁸-10⁻⁵ M) decreased beating rate while increasing contractile force; evodiamine and rutaecarpine increased both rate and force, and exhibited tachyphylaxis upon repeated administration, which dehydroevodiamine did not [1].

Cardiovascular Pharmacology Heart Rate Hypertension

Solid-State Solubility Advantage: Free Base DHED Exhibits Superior Solubility to Hydrochloride Salt Forms

Among five distinct crystal forms of dehydroevodiamine and its hydrochloride salts systematically characterized, the free base form (DHED) achieved the highest aqueous solubility of approximately 3.6 µg/mL [1]. This superior solubility is attributed to the loose molecular arrangement in the free base crystal lattice, characterized by the smallest packing coefficient and an absence of π-π stacking interactions that typically constrain dissolution [1]. In contrast, hydrochloride salt forms incorporate water or solvent molecules via hydrogen bonding that alter dissolution behavior and exhibit humidity-induced phase transformations [1]. Notably, the hydrochloride dihydrate form (DHED·HCl·2H₂O)—the most commonly studied form in pharmacological literature—demonstrates only approximately 15% oral bioavailability in rats, a limitation that has prompted investigation into alternative solid forms including DHED·TSA and DHED·MA with enhanced dissolution and bioavailability profiles [2].

Solid-State Chemistry Formulation Bioavailability

Hypotensive Effect Quantification: Dose-Dependent Blood Pressure Reduction with Distinct Bradycardic Profile

Dehydroevodiamine produces a quantifiable, dose-dependent hypotensive effect in anesthetized rats that is accompanied by a distinctive bradycardic response not observed with its structural analog evodiamine [1]. At a cumulative intravenous dose of 22.5 mg/kg administered over 30 minutes, dehydroevodiamine induced a very significant decrease in both blood pressure and heart rate [1]. Notably, the decrease in diastolic pressure exceeded the decrease in systolic pressure, a pattern consistent with vasodilatory mechanism [1]. Pharmacological interrogation with indomethacin partially abolished the hypotensive effect, while polyphoretin phosphate produced more complete blockade, implicating prostaglandin synthesis in the mechanism [1]. This prostaglandin-mediated component distinguishes dehydroevodiamine's hypotensive mechanism from that of evodiamine, which produces tachycardia rather than bradycardia at hypotensive doses [2].

Hypotension Bradycardia In Vivo Pharmacology

Dehydroevodiamine – Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


CNS-Targeted Drug Discovery Requiring Validated Blood-Brain Barrier Penetration

For neuroscience programs investigating Alzheimer's disease, cognitive impairment, or neuroinflammation, dehydroevodiamine provides a validated CNS-penetrant tool compound. Its 6.44-fold higher brain concentration compared to evodiamine at equivalent dosing [1], combined with linear BBB transport kinetics [2] and documented acetylcholinesterase inhibition with in vivo antiamnesic efficacy [3], positions it as a structurally defined natural product scaffold with demonstrable brain exposure. Researchers should specify the free base form (CAS 67909-49-3) for dissolution-limited applications or hydrochloride salt (CAS 75853-60-0) when stability is the primary concern [4].

Vascular Pharmacology Studies Requiring Predominantly Endothelium-Independent Vasodilation

Investigators studying vascular smooth muscle mechanisms or conditions of endothelial dysfunction should select dehydroevodiamine over rutaecarpine or evodiamine. Dehydroevodiamine produces vasorelaxation with only 10% endothelium-dependence, acting primarily through α₁-adrenoceptor blockade (Ki = 3.57 µM, pA₂ = 6.15) and potassium channel modulation [1]. In contrast, rutaecarpine is fully endothelium-dependent (100%) and evodiamine shows intermediate dependence (50%) [2]. This differentiation is critical for experiments where endothelial integrity is a variable or where direct smooth muscle action is the target of investigation.

Cardiovascular Research Focusing on Negative Chronotropic and Hypotensive Mechanisms

For hypertension or arrhythmia research where bradycardic rather than tachycardic responses are desired, dehydroevodiamine is the only Evodia alkaloid producing a heart rate decrease at hypotensive doses [1]. This profile—documented in both anesthetized and conscious spontaneously hypertensive rat models [2]—contrasts with evodiamine's tachycardic response and rutaecarpine's lack of SHR efficacy [1]. The prostaglandin synthesis component of its hypotensive mechanism [2] additionally distinguishes it for studies investigating COX-mediated vascular regulation. Procurement should note that dehydroevodiamine is the specific compound required; evodiamine cannot substitute for these chronotropic investigations.

Solid-State Formulation and Bioavailability Optimization Research

Pharmaceutical development teams addressing the 15% oral bioavailability limitation of the standard hydrochloride dihydrate form should consider alternative solid forms of dehydroevodiamine [1]. The free base (DHED) exhibits the highest intrinsic aqueous solubility (~3.6 µg/mL) due to its minimal packing coefficient and absence of π-π stacking interactions [2]. Newer salt forms including DHED·TSA (tosylate) and DHED·MA (maleate) have demonstrated improved dissolution and bioavailability relative to DHED·HCl·2H₂O [1]. Researchers should specify the exact CAS number corresponding to the required solid form—67909-49-3 for free base; 75853-60-0 for hydrochloride; or alternative salt CAS numbers based on published preparation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroevodiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.